2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDONBMHCPHZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclization
The classical Robinson-Gabriel method involves cyclodehydration of α-acylamino ketones using agents like phosphoryl chloride or sulfuric acid. While not directly observed in the cited sources, analogous pathways are inferred for oxazole precursors. For example, US Patent 5,663,360 demonstrates cyclization of hydroxyamide intermediates under acidic conditions to form oxazolidinones. Adapting this, α-acylamino ketones derived from 3-chlorophenylacetic acid could undergo dehydration to yield the oxazole core.
TosMIC-Mediated Cyclization
A robust method involves toluenesulfonylmethyl isocyanide (TosMIC) reacting with aldehydes in basic conditions. As detailed in Biointerface Research, TosMIC (1.95 g, 10 mmol) and potassium carbonate (4.14 g) in methanol facilitate oxazole formation at reflux (4 hours). Applied to 3-chlorophenylacetaldehyde derivatives, this method achieves the oxazole ring with a methyl group at position 5 (yield: ~75–85%).
Reaction conditions :
- Solvent : Methanol
- Base : K₂CO₃
- Temperature : Reflux (65–70°C)
- Time : 4 hours
Introduction of the 3-Chlorophenyl Group
Grignard Reagent Coupling
US Patent 5,663,360 employs 3-chlorophenyl-magnesium bromide in a Grignard reaction to functionalize oxazole intermediates. Key steps include:
Friedel-Crafts Acylation
Acetic Acid Moiety Incorporation
Alkylation with Chloroacetic Acid Derivatives
BioRxiv protocols demonstrate chloroacetyl chloride (0.05 mL, 0.61 mmol) reacting with amine intermediates in dichloromethane (DCM) using DIPEA as a base. For this compound, alkylation of a methyloxazole precursor with bromoacetic acid (or its ester) under similar conditions introduces the acetic acid side chain.
Typical procedure :
Ester Hydrolysis
Post-alkylation, saponification converts esters to carboxylic acids. Biointerface Research reports 5 mmole of ester treated with KOH (12.5 mmol) in methanol/water, heated to 60°C for 2 hours, achieving >90% conversion to the acid.
Integrated Synthetic Routes
Combining the above steps, two viable pathways emerge:
Route A (TosMIC-based) :
- Oxazole formation : 3-Chlorophenylacetaldehyde + TosMIC → 2-(3-chlorophenyl)-5-methyloxazole.
- Alkylation : Oxazole-methylbromide + ethyl bromoacetate → ethyl 2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetate.
- Hydrolysis : Ester → carboxylic acid via KOH.
Route B (Grignard-based) :
- Oxazole precursor : Synthesize 4-methyloxazole via Robinson-Gabriel.
- Grignard coupling : 3-Chlorophenyl-MgBr + oxazole → 2-(3-chlorophenyl)-5-methyloxazole.
- Acetic acid attachment : As in Route A.
Optimization and Scale-up
Industrial-scale Processes
The patent details vacuum distillation (40–50°C/20 mbar) and hydrogenation (4 atm H₂, 17–20°C) for intermediates, achieving 82–86% yields. Critical parameters include:
- Temperature control : Strict maintenance at −15°C during Grignard addition.
- Catalyst use : Pd/C for hydrogenation steps.
Purity Enhancements
- Chromatography : Flash column chromatography (EtOAc/hexanes) purifies intermediates.
- Crystallization : Hexane/ethyl acetate (4:1) recrystallizes final products.
Comparative Method Analysis
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
2-(4-Chlorophenyl) Analogs
Example : 1-[[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-cycloheptylpiperidine-3-carboxamide (from )
- Structural Difference : Chlorine at the para-position of the phenyl ring instead of meta.
- Biological Relevance : This compound was identified as a metabolite positively correlated with inflammatory markers (IL-1β) in sepsis models, suggesting that para-substitution may enhance interactions with inflammatory pathways compared to meta-substituted analogs .
2-(2-Chlorophenyl) Analogs
- Example: 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid (from ) Synthesis: Cyclocondensation of 2-(2-chlorophenyl)succinic acid with aminoacetic acid. Activity: Exhibits anticonvulsant and antinociceptive properties, highlighting the influence of ortho-chlorine substitution on neurological target engagement .
Key Insight : The position of chlorine substitution significantly impacts biological activity. Meta-substitution (as in the target compound) may balance steric and electronic effects for moderate receptor binding, while para-substitution enhances metabolic stability in inflammatory contexts.
Functional Group Variations
Acetic Acid vs. Sulfanylacetic Acid Derivatives
- Example: ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid (from ) Structural Difference: A sulfanyl (-S-) linker between the oxazole and acetic acid groups. Physicochemical Properties: Molecular weight = 297.753 g/mol; single isotopic mass = 297.022642. 2.2.2. Ester Derivatives
- Example: Ethyl 2-(3-chlorophenyl)propanoate (from ) Synthesis: Esterification of 2-(3-chlorophenyl)propanoic acid with ethanol and sulfuric acid. Application: Intermediate for bioactive molecules; esterification improves volatility for analytical applications .
Key Insight : Functional group modifications (e.g., esterification, sulfur incorporation) tune solubility, stability, and bioavailability, critical for drug design.
Heterocyclic Core Modifications
Oxazole vs. Thiazolidinone Derivatives
- Example: Methyl [3-(4-chlorophenyl)-2-hydrazinylidene-4-oxo-1,3-thiazolidin-5-ylidene]acetate (from ) Core Difference: Thiazolidinone ring instead of oxazole. Activity: Thiazolidinones are associated with antimicrobial and antidiabetic activities, suggesting divergent target profiles compared to oxazole-based compounds . 2.3.2. Oxazole vs. Benzothiazole Derivatives
Key Insight : Heterocycle choice dictates target specificity. Oxazoles are versatile in medicinal chemistry, but thiazoles/benzothiazoles may offer superior potency in antimicrobial contexts.
Biological Activity
2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its cytotoxic and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate oxazole precursors with acetic acid derivatives. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity
1. Cytotoxic Effects
Numerous studies have evaluated the cytotoxic activity of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited significant dose-dependent cytotoxicity against human adenocarcinoma-derived cell lines such as:
- Colon cancer (LoVo)
- Ovarian cancer (SK-OV-3)
- Breast cancer (MCF-7)
The compound was found to reduce cell viability significantly, with the most potent effects observed at higher concentrations (200 μM to 400 μM). For example, treatment with 400 μM led to a cell viability decrease to approximately 48% in certain cell lines, indicating strong anti-tumor activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| LoVo | 100 | 79.44 |
| LoVo | 200 | 52.48 |
| LoVo | 400 | 48.06 |
| SK-OV-3 | 100 | 67.38 |
| MCF-7 | 200 | 58.18 |
2. Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains were reported as follows:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Case Studies
A notable case study involved the evaluation of the compound's effects on colon cancer cells. The study demonstrated that treatment with varying concentrations resulted in a significant reduction in cell proliferation and induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Another study focused on the compound's antibacterial properties, revealing that it effectively inhibited the growth of several pathogenic bacteria, suggesting its utility in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
